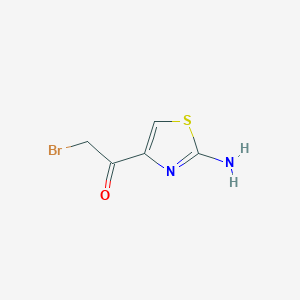
1-(2-Aminothiazol-4-yl)-2-bromoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminothiazol-4-yl)-2-bromoethanone, also known as ATBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the thiazole family and contains both an amine and a bromine group, making it a versatile building block for the synthesis of a variety of compounds. In
Mecanismo De Acción
The mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Studies have shown that 1-(2-Aminothiazol-4-yl)-2-bromoethanone can inhibit the activity of the dopamine transporter, which may have implications for the treatment of addiction and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
1-(2-Aminothiazol-4-yl)-2-bromoethanone has been shown to have a variety of biochemical and physiological effects in the body. Studies have demonstrated that 1-(2-Aminothiazol-4-yl)-2-bromoethanone can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent. Additionally, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this debilitating condition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is its versatility as a building block for the synthesis of a variety of compounds. Additionally, the synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is relatively straightforward and can be achieved using common laboratory techniques and reagents. However, one of the limitations of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-Aminothiazol-4-yl)-2-bromoethanone. One area of interest is the development of new compounds that target the dopamine transporter, which may have implications for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, there is a need for further studies to evaluate the safety and toxicity of 1-(2-Aminothiazol-4-yl)-2-bromoethanone, particularly in the context of its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone can be achieved through a multi-step process involving the reaction of 2-bromoacetophenone with thiosemicarbazide, followed by a cyclization reaction to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with bromoacetyl bromide to yield 1-(2-Aminothiazol-4-yl)-2-bromoethanone. The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is relatively straightforward and can be achieved using common laboratory techniques and reagents.
Aplicaciones Científicas De Investigación
1-(2-Aminothiazol-4-yl)-2-bromoethanone has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and neuroscience. One of the primary applications of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is as a building block for the synthesis of compounds that target specific biological pathways or receptors. For example, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been used in the synthesis of compounds that target the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain. Additionally, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
113732-86-8 |
|---|---|
Nombre del producto |
1-(2-Aminothiazol-4-yl)-2-bromoethanone |
Fórmula molecular |
C5H5BrN2OS |
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
1-(2-amino-1,3-thiazol-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C5H5BrN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8) |
Clave InChI |
VLELIZKJWKLDMD-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)C(=O)CBr |
SMILES canónico |
C1=C(N=C(S1)N)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






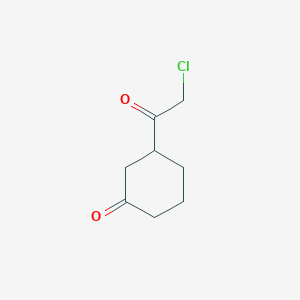
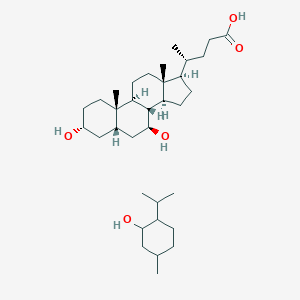
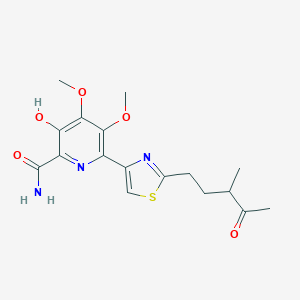
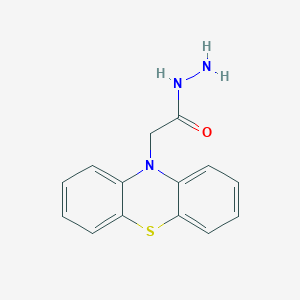
![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
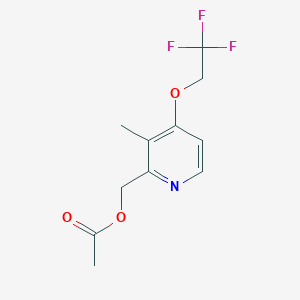
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
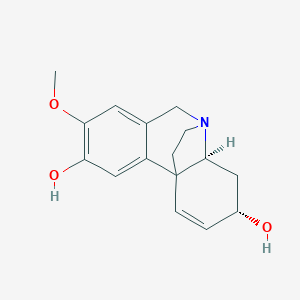
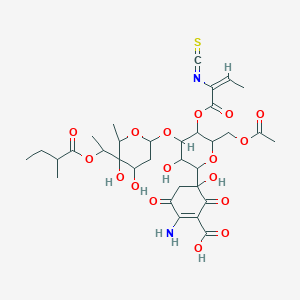
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)